molecular formula C9H7ClF3N3OS B4343780 N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE

N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4343780
M. Wt: 297.69 g/mol
InChI Key: LJKRXLYYSQLUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a trifluoroacetyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-chlorophenylhydrazine with trifluoroacetic anhydride, followed by the introduction of a carbothioamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
  • Tetrahydrofurfuryl N-(3-chlorophenyl)carbamate

Uniqueness

N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3OS/c10-5-2-1-3-6(4-5)14-8(18)16-15-7(17)9(11,12)13/h1-4H,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKRXLYYSQLUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE
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N-(3-CHLOROPHENYL)-2-(2,2,2-TRIFLUOROACETYL)-1-HYDRAZINECARBOTHIOAMIDE

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